Benzoimidazol-1-yl-acetic acid
Overview
Description
Benzoimidazol-1-yl-acetic acid is a chemical compound that is part of the benzimidazole family, which is known for its biological activity and potential in pharmaceutical applications. The compound is characterized by the presence of a benzimidazole ring attached to an acetic acid moiety. This structure is a key intermediate in the synthesis of various biologically active molecules, including those with antimicrobial properties .
Synthesis Analysis
The synthesis of derivatives of benzoimidazol-1-yl-acetic acid involves several chemical reactions. One method includes the use of acetic anhydride as a traceless activating agent for the thermal intramolecular condensation of 2-(benzimidazol-1-ylmethyl) benzoic and nicotinic acids . This process leads to the formation of benzimidazo[1,2-b]isoquinoline-6,11-diones and benzimidazo[2,1-g]-1,7-naphthyridine-5,12-diones in a one-pot transformation. Another approach involves the synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives by substituting corresponding amino acids on a reaction intermediate .
Molecular Structure Analysis
The molecular structure of benzoimidazol-1-yl-acetic acid derivatives has been characterized using various analytical techniques. For instance, the crystal and molecular structure of a related compound, N-[4-(2-amino-benzoimidazole-1-sulfonyl)-phenyl] acetamide, was determined by X-ray diffraction analysis . Such structural analyses are crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
Benzoimidazol-1-yl-acetic acid derivatives undergo various chemical reactions that are significant in medicinal chemistry. The derivatives can be further modified to enhance their biological activity. For example, the benzimidazo[1,2-b]isoquinoline-1,4,6,11-tetrone derivative can be obtained using cerium ammonium nitrate (CAN) . Additionally, the 1,7-naphthyridine-5,12-dione system is known to readily ring-open, which can lead to different chemical structures and potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoimidazol-1-yl-acetic acid derivatives are characterized by techniques such as TLC and spectral data analysis . These properties are essential for the evaluation of the compound's stability, solubility, and suitability for pharmaceutical formulations. The antimicrobial activity of these compounds has been screened against various microorganisms, and structure-activity relationships have been explored through QSAR studies . These studies help in understanding the factors that contribute to the compound's biological efficacy and can guide the design of more potent derivatives.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Benzoimidazol-1-yl-acetic acid derivatives demonstrate significant antimicrobial and antifungal activities. Studies have shown that various derivatives are effective against a range of bacteria and fungi, including gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, gram-negative bacteria such as Escherichia coli and Pseudomonas aeuroginosa, and fungi like Candida albicans and Aspergillus niger (Poyraz et al., 2008); (Abd El-Meguid, 2014).
Phosphorescent Materials and Light-Emitting Devices
Benzoimidazole-based compounds, including those with benzoimidazol-1-yl-acetic acid, are used in the development of highly phosphorescent materials. These materials are applied in light-emitting devices, where they can emit light in a range of colors, including green to red, with high efficiency (Huang et al., 2004).
Anticancer Properties
Certain derivatives of benzoimidazol-1-yl-acetic acid have shown potential in anticancer activities. For example, some compounds exhibit cytotoxic properties against various carcinoma cells and are involved in mechanisms such as G0/G1 phase arrest of the cell cycle in cancer cells (Zhao et al., 2015).
Enhancing Cryopreservation of Sperm
Benzoimidazol-1-yl-acetic acid has been found to increase the resistance of bull and horse semen to the damaging effects of cryopreservation. This suggests its potential application in veterinary medicine and animal husbandry for improving the effectiveness of sperm storage (Nikitkina et al., 2017).
Synthesis of Novel Compounds
Benzoimidazol-1-yl-acetic acid serves as a key starting material for synthesizing various novel compounds. These compounds, incorporating benzimidazole and pyrazoline motifs, have diverse applications, including antimicrobial activity (Desai et al., 2017).
Safety And Hazards
When handling Benzoimidazol-1-yl-acetic acid, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-(benzimidazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHSZBKDUTWXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355551 | |
Record name | Benzoimidazol-1-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoimidazol-1-yl-acetic acid | |
CAS RN |
40332-16-9 | |
Record name | Benzoimidazol-1-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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